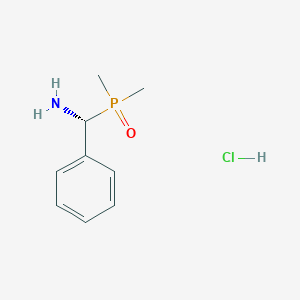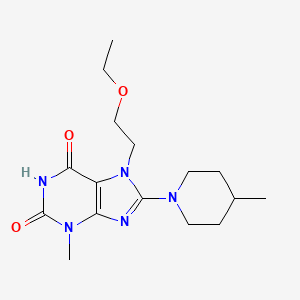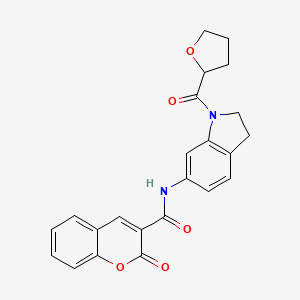![molecular formula C11H11F2N B2940288 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine CAS No. 2287285-18-9](/img/structure/B2940288.png)
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine, also known as DF-MPJC, is a novel compound that has garnered attention in the scientific community for its potential applications in research.
Applications De Recherche Scientifique
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine has shown promise in various scientific research applications. It has been found to selectively activate the mGlu4 receptor, a type of metabotropic glutamate receptor, which is involved in the regulation of neurotransmitter release and synaptic plasticity. This makes 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine a potential candidate for the treatment of neurological disorders such as Parkinson's disease and schizophrenia.
Mécanisme D'action
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine acts as a positive allosteric modulator of the mGlu4 receptor, enhancing its activity and increasing the release of neurotransmitters such as dopamine and glutamate. This leads to improved neuronal function and communication, which may be beneficial in the treatment of neurological disorders.
Biochemical and Physiological Effects:
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine has been shown to have a number of biochemical and physiological effects. In animal studies, it has been found to improve motor function and reduce the symptoms of Parkinson's disease. It has also been shown to reduce the negative symptoms of schizophrenia, such as social withdrawal and apathy. Additionally, 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine has been found to have anxiolytic and antidepressant effects.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine in lab experiments is its selectivity for the mGlu4 receptor, which reduces the risk of off-target effects. However, its relatively short half-life and poor solubility can make it difficult to work with in certain experimental settings. Additionally, its high cost may limit its accessibility for some researchers.
Orientations Futures
There are several potential future directions for research involving 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine. One area of interest is its potential as a treatment for addiction, as it has been found to reduce drug-seeking behavior in animal models. Additionally, further studies are needed to fully understand the mechanism of action of 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine and its potential applications in the treatment of neurological disorders. Finally, the development of more efficient synthesis methods and analogs of 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine may improve its accessibility and usefulness in research.
Méthodes De Synthèse
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine can be synthesized using a multistep process involving the reaction of bicyclo[1.1.1]pentan-1-amine with 2,3-difluorobenzaldehyde. The resulting product is then purified using column chromatography, yielding 3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine as a white powder.
Propriétés
IUPAC Name |
3-(2,3-difluorophenyl)bicyclo[1.1.1]pentan-1-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11F2N/c12-8-3-1-2-7(9(8)13)10-4-11(14,5-10)6-10/h1-3H,4-6,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAKVSMHAICXZHQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2(CC1(C2)N)C3=C(C(=CC=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11F2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2,3-Difluorophenyl)bicyclo[1.1.1]pentan-1-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(E)-4-(azepan-1-ylsulfonyl)-N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2940205.png)

![2-Chloro-1-[2-[5-(methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidin-1-yl]propan-1-one](/img/structure/B2940208.png)

![1,3-dimethyl-7-(3-nitrophenyl)-8-(p-tolyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)
![6-Oxaspiro[4.5]decan-1-amine hydrochloride](/img/structure/B2940213.png)




![2,5-difluoro-N-[3-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2940221.png)
![2-{[3-(2,3-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxybenzyl)acetamide](/img/structure/B2940223.png)

![N-[6-amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroquinoline-4-carboxamide](/img/structure/B2940228.png)